molecular formula C9H10O4 B000290 Flopropione CAS No. 2295-58-1

Flopropione

Cat. No. B000290
CAS RN: 2295-58-1
M. Wt: 182.17 g/mol
InChI Key: PTHLEKANMPKYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to Flopropione often involves intricate chemical processes. For instance, iterative synthesis methods are utilized for constructing complex organic molecules, including deoxypropionate units which are significant in polyketide-derived natural products. Such methodologies highlight the advancements in synthetic strategies to access syn and anti stereoarrays with high enantio- and diastereoselectivity, facilitating the production of structurally complex molecules (Hanessian, Giroux, & Mascitti, 2006). Another approach involves the efficient synthesis of N(alpha)-Boc2-N(beta)-Cbz-2,3-diaminopropionic acid, starting from commercially available substrates, showcasing the importance of protective group strategies in the synthesis of functionalized amino acids (Englund, Gopi, & Appella, 2004).

Molecular Structure Analysis

The molecular structure of Flopropione and related compounds is often analyzed through various spectroscopic and computational methods. Studies such as the synthesis and analysis of tetracyanocyclopropane units demonstrate the versatility and synthetic accessibility of specific structural motifs. These units serve as synthons that can interact with lone-pair or π-electrons, suggesting their potential for constructing complex molecular architectures (Bauzá, Frontera, & Mooibroek, 2016).

Chemical Reactions and Properties

The chemical reactions and properties of Flopropione are closely tied to its functional groups and molecular structure. For example, studies on the synthesis of α-chloropropionic acid reveal insights into reaction mechanisms and optimal conditions for chlorination reactions, which are crucial for modifying the chemical properties of molecules like Flopropione (Wen-yu, 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the behavior of Flopropione in various environments. While specific studies on Flopropione's physical properties were not identified, the general approach to analyzing these characteristics involves a combination of experimental measurements and theoretical predictions, guiding the development of synthetic strategies and application potentials.

Chemical Properties Analysis

The chemical properties of Flopropione, including reactivity, stability, and interaction with other molecules, are fundamental aspects of its scientific analysis. Research on the synthesis and reactivity of related compounds provides valuable insights into the underlying principles governing these properties. For instance, the development of novel synthetic methods allows for the exploration of Flopropione's chemical behavior under different conditions, informing its potential uses and interactions (Diez & Micalizio, 2012).

Scientific Research Applications

Crystallization and Molecular Mobility

Flopropione has been studied in the context of its crystallization behavior and molecular mobility. Research has shown a sharp decrease in the crystallization rate of flopropione at temperatures 20-30 degrees Celsius lower than its glass transition temperature. This indicates no significant crystallization within ordinary experimental time periods at these temperatures. The molecular mobility of flopropione, assessed through enthalpy relaxation and (1)H-NMR relaxation measurements, suggests lower mobility compared to other substances like nifedipine at temperatures below the glass transition temperature. This study enhances understanding of the crystallization behavior of amorphous drugs like flopropione (Aso, Yoshioka, & Kojima, 2000).

Complex Formation with Surfactants

Another area of research involving flopropione is its ability to form crystalline complexes with cationic surfactants in a solubilized solution system. This occurs at temperatures lower than 288 K, resulting in complexes with significantly greater solubilities than the drugs alone. The crystal structures of these complexes, including those with flopropione, have been analyzed, providing insights into drug-surfactant interactions (Iimura, Sawada, Ohashi, & Hirata, 1999).

Predicting Crystallization Onsets

Flopropione has also been used in studies predicting the onset of crystallization from experimental relaxation times. This research aims to develop stability testing protocols for crystallization from the amorphous state by understanding the correlation between crystallization onsets and molecular mobility at temperatures above and below the glass transition temperature (Bhugra, Shmeis, Krill, & Pikal, 2008).

Safety And Hazards

Flopropione is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-6(11)9-7(12)3-5(10)4-8(9)13/h3-4,10,12-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHLEKANMPKYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045851
Record name Flopropione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flopropione

CAS RN

2295-58-1
Record name Flopropione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2295-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flopropione [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002295581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name flopropione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757392
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name flopropione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97909
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanone, 1-(2,4,6-trihydroxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Flopropione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flopropione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLOPROPIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V5NVB5Y1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flopropione
Reactant of Route 2
Reactant of Route 2
Flopropione
Reactant of Route 3
Reactant of Route 3
Flopropione
Reactant of Route 4
Reactant of Route 4
Flopropione
Reactant of Route 5
Reactant of Route 5
Flopropione
Reactant of Route 6
Reactant of Route 6
Flopropione

Citations

For This Compound
281
Citations
Y Aso, S Yoshioka, S Kojima - Journal of pharmaceutical sciences, 2000 - Elsevier
… observed for phenobarbital or flopropione at temperatures below … flopropione at temperatures below T g . The faster crystallization of nifedipine than that of phenobarbital or flopropione …
Number of citations: 158 www.sciencedirect.com
Y Kohjimoto, K Hagino, T Ogawa, T Inagaki… - World journal of …, 2015 - Springer
Purpose A multicenter, double-blind, randomized, controlled trial was conducted to determine the efficacy of naftopidil as medical expulsive therapy (MET) for patients with distal ureteral …
Number of citations: 11 link.springer.com
N Iimura, K Sawada, Y Ohashi, H Hirata - Bulletin of the Chemical …, 1999 - journal.csj.jp
… for three samples: flopropione only, a mechanical mixture of the powdered surfactant and flopropione, and a complex composing a surfactant and flopropione. Each sample was first …
Number of citations: 37 www.journal.csj.jp
Y Kohjimoto, T Ogawa, K Hagino, Y Sasaki… - The Journal of …, 2011 - auajournals.org
… 2010, a total of 99 patients diagnosed in 7 urology department as distal ureteral stones not larger than 10 mm were randomized to receive either 75mg naftopidil daily or flopropione …
Number of citations: 3 www.auajournals.org
Q Yang - China Pharmacy, 2005 - wprim.whocc.org.cn
… content in flopropione tablets.METHODS:The content of flopropione was determined by UV … :The method is simple,accurate and applicable for the quality control of flopropione tablets. …
Number of citations: 2 wprim.whocc.org.cn
C Bhugra, R Shmeis, SL Krill, MJ Pikal - Journal of pharmaceutical …, 2008 - Elsevier
… Onsets of crystallization measured above T g were coupled with dielectric mobility for indomethacin, felodipine, and flopropione. Prediction of crystallization onset times for temperatures …
Number of citations: 93 www.sciencedirect.com
A Kondo, K Shimizu - Hinyokika kiyo. Acta Urologica Japonica, 1969 - europepmc.org
[Spanate (flopropione), its clinical evaluation for urolithiasis and effects on ureteral peristalsis and blood pressure in dogs] - Abstract - Europe PMC … [Spanate (flopropione), its clinical …
Number of citations: 1 europepmc.org
H Ichikawa, N Iimura, H Hirata - Applied surface science, 2000 - Elsevier
… 3, the same clear differences observed in some examples of medicinal drugs, flopropione … In addition, in this diagram showing the homologous profiles of complex flopropione, it was …
Number of citations: 2 www.sciencedirect.com
T Kitaura - Yakuzaigaku, 1988 - cir.nii.ac.jp
Effect of chenodeoxy-cholic acid and flopropione on plasma ubidecarenone concentration following oral administration | CiNii Research … Effect of chenodeoxy-cholic acid and …
Number of citations: 1 cir.nii.ac.jp
C Bhugra - 2007 - opencommons.uconn.edu
… all compounds (indomethacin, felodipine and flopropione) except nifedipine. Good quantitative … for two compounds (indomethacin and flopropione) at two temperature points below Tg. …
Number of citations: 0 opencommons.uconn.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.